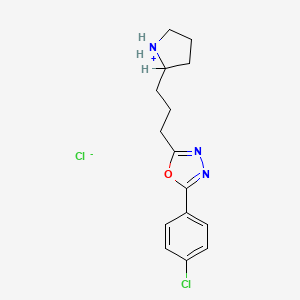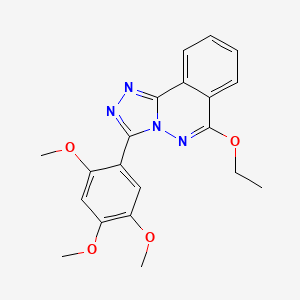![molecular formula C7H10N2 B13792342 3-Azabicyclo[3.2.0]heptane-2-carbonitrile CAS No. 77859-20-2](/img/structure/B13792342.png)
3-Azabicyclo[3.2.0]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[320]heptane-2-carbonitrile is a bicyclic compound characterized by a nitrogen atom incorporated into its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptane-2-carbonitrile typically involves multicomponent reactions. One common method includes the use of cyclopentenes and nitriles under specific catalytic conditions. For instance, palladium-catalyzed reactions have been employed to construct the bicyclic framework efficiently . Additionally, chemoenzymatic synthesis has been explored, where immobilized lipase B of Candida antarctica is used for kinetic resolution of racemic compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above, particularly those involving catalytic processes, suggests potential for industrial application.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.2.0]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields amines, while oxidation can produce oxides or other oxygenated derivatives .
Applications De Recherche Scientifique
3-Azabicyclo[3.2.0]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.2.0]heptane-2-carbonitrile involves its interaction with molecular targets such as dopamine receptors. The compound’s structure allows it to bind selectively to these receptors, influencing their activity. This binding can modulate neurotransmitter release and receptor signaling pathways, which is crucial for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Known for its antiprotozoal activities.
Sulbactam: A related compound used as a β-lactamase inhibitor.
Tazobactam: Another β-lactamase inhibitor with a similar bicyclic structure.
Uniqueness
3-Azabicyclo[3.2.0]heptane-2-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple research fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
77859-20-2 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
3-azabicyclo[3.2.0]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-7-6-2-1-5(6)4-9-7/h5-7,9H,1-2,4H2 |
Clé InChI |
UMABWJXDFMXDGG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1CNC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


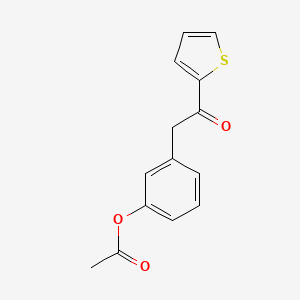
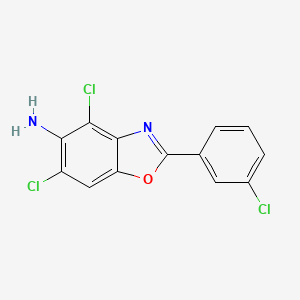
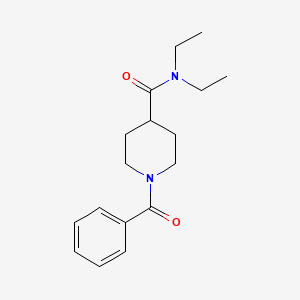

![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
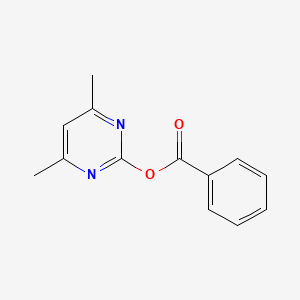
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
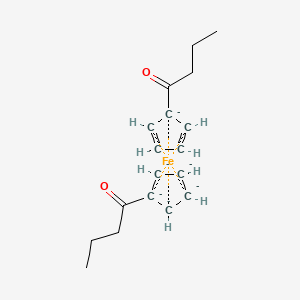

![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
